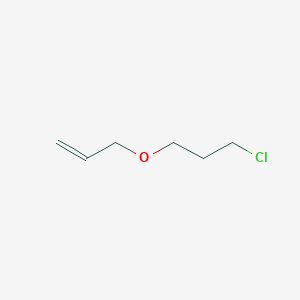
3-(3-Chloropropoxy)prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
工业生产: 烯丙基氯通过丙烯的氯化反应工业化生产。反应在高温(约 300°C)下进行,并在催化剂(通常为铁或氯化铝)的存在下进行。整个过程涉及用氯原子取代丙烯中的氢原子。
实验室合成: 在实验室中,可以通过在路易斯酸催化剂(如 AlCl₃)的存在下使丙烯与氯化氢 (HCl) 反应来制备烯丙基氯。
化学反应分析
反应性: 烯丙基氯由于存在烯丙基碳-碳双键而具有高度反应性。它会经历各种反应,包括
常见试剂和条件: 涉及烯丙基氯的反应通常使用路易斯酸(如 AlCl₃)或碱(如 NaOH)作为催化剂。温度和溶剂的选择起着至关重要的作用。
主要产物: 主要产物取决于特定的反应条件。例如,水解产生烯丙醇,而取代反应导致各种衍生物。
科学研究应用
化学: 烯丙基氯是重要的有机合成砌块,有助于创建复杂分子。
生物学和医学: 研究人员研究其反应性和生物学效应。它可用于作为正电子发射断层扫描 (PET) 成像中放射性标记化合物的先驱。
工业: 其应用扩展到聚合物、树脂和特种化学品的生产。
作用机制
- 烯丙基氯的作用机制主要涉及其亲电性质。它可以通过烯丙基碳与亲核试剂(如蛋白质或 DNA)反应,导致共价修饰。这些相互作用可能会影响细胞过程或导致毒性。
与相似化合物的比较
相似化合物: 其他卤代丙烯,如 1-氯丙烯和 2-氯丙烯,与烯丙基氯具有相似之处。
独特性: 烯丙基氯的烯丙基双键和反应性使其区别于其他卤代丙烯。
相似化合物的比较
Similar Compounds: Other halogenated propenes, such as 1-chloropropene and 2-chloropropene, share similarities with allyl chloride.
Uniqueness: Allyl chloride’s allylic double bond and reactivity distinguish it from other halogenated propenes.
属性
CAS 编号 |
318958-15-5 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC 名称 |
1-chloro-3-prop-2-enoxypropane |
InChI |
InChI=1S/C6H11ClO/c1-2-5-8-6-3-4-7/h2H,1,3-6H2 |
InChI 键 |
AWADEBMABXRMTM-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12126021.png)
![4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126036.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12126042.png)
![2-(4-oxo-3-prop-2-enyl-5-(2-thienyl)(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-phenylacetamide](/img/structure/B12126045.png)
![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126068.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid](/img/structure/B12126071.png)

![2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide](/img/structure/B12126083.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)




